Cas no 2229662-65-9 (1-(2-phenylethenyl)cyclopropane-1-carboxylic acid)

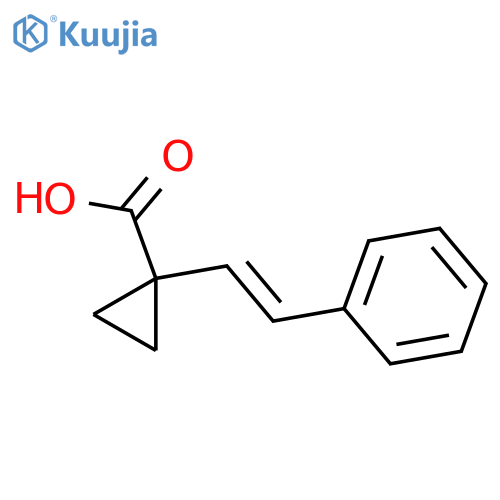

2229662-65-9 structure

商品名:1-(2-phenylethenyl)cyclopropane-1-carboxylic acid

1-(2-phenylethenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(2-phenylethenyl)cyclopropane-1-carboxylic acid

- 2229662-65-9

- SCHEMBL11148175

- EN300-1860632

-

- インチ: 1S/C12H12O2/c13-11(14)12(8-9-12)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14)/b7-6+

- InChIKey: BYRFJOKBZVOOGV-VOTSOKGWSA-N

- ほほえんだ: OC(C1(/C=C/C2C=CC=CC=2)CC1)=O

計算された属性

- せいみつぶんしりょう: 188.083729621g/mol

- どういたいしつりょう: 188.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

1-(2-phenylethenyl)cyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1860632-0.5g |

1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |

2229662-65-9 | 0.5g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1860632-5g |

1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |

2229662-65-9 | 5g |

$2858.0 | 2023-09-18 | ||

| Enamine | EN300-1860632-0.25g |

1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |

2229662-65-9 | 0.25g |

$906.0 | 2023-09-18 | ||

| Enamine | EN300-1860632-0.05g |

1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |

2229662-65-9 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1860632-1.0g |

1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |

2229662-65-9 | 1g |

$986.0 | 2023-06-01 | ||

| Enamine | EN300-1860632-1g |

1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |

2229662-65-9 | 1g |

$986.0 | 2023-09-18 | ||

| Enamine | EN300-1860632-10g |

1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |

2229662-65-9 | 10g |

$4236.0 | 2023-09-18 | ||

| Enamine | EN300-1860632-2.5g |

1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |

2229662-65-9 | 2.5g |

$1931.0 | 2023-09-18 | ||

| Enamine | EN300-1860632-0.1g |

1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |

2229662-65-9 | 0.1g |

$867.0 | 2023-09-18 | ||

| Enamine | EN300-1860632-10.0g |

1-(2-phenylethenyl)cyclopropane-1-carboxylic acid |

2229662-65-9 | 10g |

$4236.0 | 2023-06-01 |

1-(2-phenylethenyl)cyclopropane-1-carboxylic acid 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

2229662-65-9 (1-(2-phenylethenyl)cyclopropane-1-carboxylic acid) 関連製品

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量